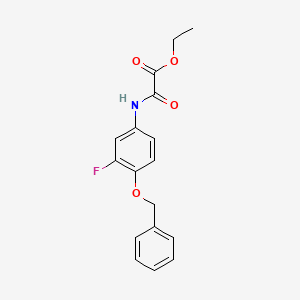

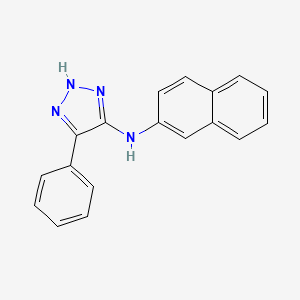

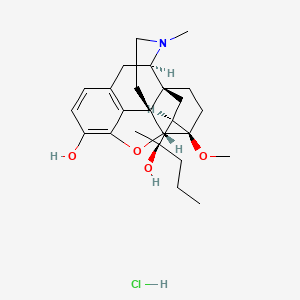

![molecular formula C2H2N8 B599635 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine CAS No. 161238-62-6](/img/structure/B599635.png)

6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine” is a high-nitrogen compound. These compounds are characterized by high nitrogen contents (59.6–76.8%) and tremendous ring-strain energy . They exhibit high positive heats of formation, much higher than those of RDX and HMX . The high enthalpies and extensive noncovalent interactions (hydrogen bonds and π–π interaction) impart them with promising detonation performance .

Synthesis Analysis

The synthesis of these high-nitrogen compounds involves the creation of energetic salts . All new compounds are well characterized by IR and multinuclear NMR spectroscopy, thermal analysis, and elemental analysis . Some of them were further determined by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds is determined by single crystal X-ray diffraction analysis . They are characterized by high nitrogen contents and tremendous ring-strain energy .Chemical Reactions Analysis

These compounds exhibit high positive heats of formation, which is an indication of their reactivity . They also have extensive noncovalent interactions, including hydrogen bonds and π–π interactions .Physical And Chemical Properties Analysis

These compounds have high nitrogen contents (59.6–76.8%) and tremendous ring-strain energy . They exhibit high positive heats of formation, much higher than those of RDX and HMX . They also have high enthalpies and extensive noncovalent interactions .Applications De Recherche Scientifique

Energetic Material with High Density : Hao Wei, Jiaheng Zhang, and J. Shreeve (2015) synthesized a novel N-oxide high-nitrogen compound, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, noting its high density, excellent detonation properties, and acceptable impact and friction sensitivities. This suggests its potential application as an energetic material (Wei, Zhang, & Shreeve, 2015).

Formation as a Final Product in Azido-Cyclization : Danxia Zhao, Meifang Lv, and C. Cai (2015) investigated the azido-tetrazolo tautomerizations of 3,6-diazido-1,2,4,5-tetrazine (DIAT) and found that 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine is irreversibly formed as the final product by azido-cyclization in DMSO. This compound's crystal density and explosive decomposition suggest its use as a primary explosive (Zhao, Lv, & Cai, 2015).

High-Nitrogen Energetic Materials : A review by Yang Shi-qing (2003) on high-nitrogen energetic materials discusses compounds derived from tetrazole and tetrazine, including 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine. These compounds are noted for their positive heats of formation, higher density, and potential applications in explosives, propellants, and pyrotechnics (Shi-qing, 2003).

Use in Solid Fuel Micropropulsion : Arif Ali, S. Son, M. Hiskey, and D. Naud (2004) investigated the use of high-nitrogen compounds, including 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine derivatives, as solid fuels in micropropulsion systems. Their study highlighted the ease of ignition, safety characteristics, and long-term storage capability of these materials (Ali, Son, Hiskey, & Naud, 2004).

Synthesis and Biological Activity : The synthesis and biological activity of related compounds, such as 3-guanidino-6-R-imidazo[1,2-b]- and 6-guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, have been studied. These compounds have shown high antibacterial and antiglycation activity, suggesting potential medical or biological applications (Ishmetova et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N8/c3-1-4-5-2-6-8-9-10(2)7-1/h(H2,3,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPGFKZAHMPVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN2C(=NN=N2)N=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

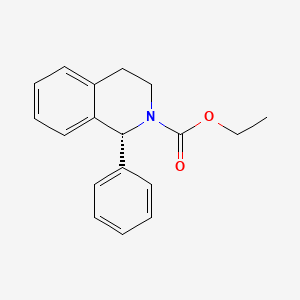

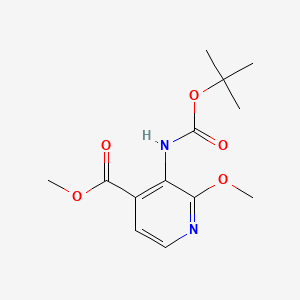

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)